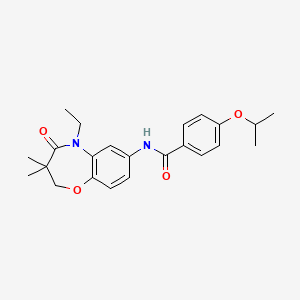

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-6-25-19-13-17(9-12-20(19)28-14-23(4,5)22(25)27)24-21(26)16-7-10-18(11-8-16)29-15(2)3/h7-13,15H,6,14H2,1-5H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFOEYIOZQWVEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound with a unique structural configuration that suggests potential biological activities. The compound features a benzoxazepine core and various substituents that may enhance its pharmacological properties. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C23H27F3N2O4S

- Molecular Weight : 484.5 g/mol

This structure includes a benzoxazepine ring fused with a sulfonamide group, which is known for its diverse biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

1. Antimicrobial Properties

Research suggests that compounds with similar structural features often demonstrate antimicrobial activity. The benzoxazepine core may interact with bacterial cell membranes or enzymes critical for bacterial survival.

2. Anti-inflammatory Effects

The presence of the sulfonamide group is associated with anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar benzoxazepine derivatives can inhibit glucosylceramide synthase (GCS), which is relevant in conditions like Niemann-Pick disease .

While detailed mechanisms specific to this compound are still under investigation, it is hypothesized that its biological effects arise from interactions with various cellular targets:

- Enzyme Interactions : The compound may inhibit enzymes involved in lipid metabolism or inflammatory pathways.

- Receptor Modulation : It may also bind to specific receptors that regulate cellular signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anti-inflammatory effects of related benzoxazepines; showed significant reduction in cytokine levels in vitro. |

| Study 2 | Examined the antimicrobial activity against Gram-positive bacteria; demonstrated effective inhibition at low concentrations. |

| Study 3 | Focused on enzyme inhibition; reported that compounds with similar structures effectively inhibited GCS activity, suggesting potential for treating lysosomal storage diseases. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Benzoxazepin Cores

The closest structural analog is N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide (), which shares the benzoxazepin core but differs in the substituent:

- Substituent Type : The analog features a 4-methoxyphenyl acetamide group, whereas the target compound has a 4-(propan-2-yloxy)benzamide.

- Impact of Substituents: The isopropoxy group in the target compound increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to the smaller methoxy group (logP ~2.1 estimated). This could enhance membrane permeability but reduce aqueous solubility.

Table 1: Core Structure Comparison

Benzamide Derivatives with Variable Alkoxy Groups

lists benzamide derivatives (Entries 5–8) with alkoxy substituents (methoxy, ethoxy, propoxy, isopropoxy) on the phenyl ring. While these lack the benzoxazepin core, their substituent effects are instructive:

- Lipophilicity Trends : Increasing alkoxy chain length (methoxy → isopropoxy) correlates with higher logP values (e.g., methoxy: ~2.1, isopropoxy: ~3.5), impacting pharmacokinetics.

- Metabolic Stability : Bulkier substituents like isopropoxy may resist cytochrome P450-mediated oxidation compared to methoxy or ethoxy groups, prolonging half-life .

Table 2: Substituent Effects in Benzamide Derivatives

| Entry () | Alkoxy Group | logP (Estimated) | Metabolic Stability (Relative) |

|---|---|---|---|

| 5 | Methoxy | 2.1 | Low (rapid oxidation) |

| 6 | Ethoxy | 2.8 | Moderate |

| 7 | Propoxy | 3.2 | High |

| 8 | Isopropoxy | 3.5 | Very High |

Research Implications and Limitations

- Target Binding : The benzoxazepin core’s rigidity may favor interactions with planar binding pockets (e.g., kinase ATP sites), while the isopropoxy group could enhance hydrophobic interactions.

- Data Gaps: No explicit bioactivity or crystallographic data for the target compound is provided in the evidence. Structural predictions rely on analogous compounds and computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.